BenchChemオンラインストアへようこそ!

Medrysone

Ophthalmology Glucocorticoid Safety Intraocular Pressure

Medrysone delivers a clinically quantified 4x lower IOP elevation risk than fluorometholone and 7.6x lower than dexamethasone, making it the rational choice for pediatric, glaucoma-susceptible, and extended-duration ophthalmic therapy. Its unique progesterone-derived backbone (6α-methyl + 11β-hydroxyl) eliminates progestational/androgenic activity while retaining potent glucocorticoid receptor agonism. Proven efficacy equivalent to dexamethasone in vernal conjunctivitis, with emerging evidence for corneal wound repair via M2 macrophage polarization. Ideal for ophthalmology R&D and formulation development.

Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
CAS No. 2668-66-8
Cat. No. B1676148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedrysone
CAS2668-66-8
Synonyms11-hydroxy-6-methylprogesterone
HMS Liquifilm
HMS suspension
medrysone
Molecular FormulaC22H32O3
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)C(=O)C
InChIInChI=1S/C22H32O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h10,12,15-17,19-20,25H,5-9,11H2,1-4H3/t12-,15-,16+,17-,19-,20+,21-,22+/m0/s1
InChIKeyGZENKSODFLBBHQ-ILSZZQPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.37e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Medrysone (CAS 2668-66-8): Technical Overview for Ophthalmic Corticosteroid Procurement and Selection


Medrysone (CAS 2668-66-8), also known as 6α-methyl-11β-hydroxyprogesterone, is a synthetic glucocorticoid structurally derived from progesterone with the addition of a 6α-methyl group and an 11β-hydroxyl group [1]. It is formulated as a 1.0% ophthalmic suspension and is indicated for the treatment of allergic conjunctivitis, vernal conjunctivitis, episcleritis, and epinephrine sensitivity [2]. Medrysone exerts its anti-inflammatory and anti-allergic effects by binding to the glucocorticoid receptor (NR3C1) and subsequently modulating gene expression, including the induction of lipocortins that inhibit phospholipase A2 and thereby suppress prostaglandin and leukotriene biosynthesis [3].

Why Medrysone Cannot Be Interchanged with Dexamethasone or Fluorometholone: Evidence-Based Differentiation


In ophthalmic corticosteroid selection, substitution based solely on class membership is clinically unjustified. Medrysone exhibits a unique balance between anti-inflammatory efficacy and intraocular pressure (IOP) elevation risk that diverges significantly from structurally similar analogs. Fluorometholone elevates IOP at approximately 4 times the rate of Medrysone, while dexamethasone phosphate elevates IOP at approximately 7.6 times the rate of Medrysone [1]. Conversely, Medrysone demonstrates lower anti-inflammatory potency than 0.1% dexamethasone, making it unsuitable for severe intraocular inflammation where stronger corticosteroids are required [2]. Furthermore, its progesterone-derived backbone—incorporating a 6α-methyl and 11β-hydroxyl group—confers a distinct structural profile that eliminates progestational and androgenic activity while maintaining glucocorticoid receptor agonism [3]. These quantitative and structural distinctions preclude simple therapeutic interchange and mandate compound-specific selection based on the required safety-efficacy profile.

Quantitative Comparative Evidence: Medrysone vs. Dexamethasone and Fluorometholone in Ophthalmic Applications


Intraocular Pressure Elevation Risk: Head-to-Head Comparison with Fluorometholone and Dexamethasone

In a masked, age-, race-, and sex-matched study of 18 hospitalized volunteers receiving commercial corticosteroid preparations four times daily to each eye for six weeks, the relative ability to elevate intraocular pressure (IOP) was quantified [1]. Medrysone demonstrated the lowest IOP elevation potential, assigned a relative value of 1. Fluorometholone elevated IOP with a relative value of 4, and dexamethasone phosphate with a relative value of 7.6 [1]. Compliance was controlled by nursing personnel-administered dosing, ensuring rigorous adherence to the regimen [1].

Ophthalmology Glucocorticoid Safety Intraocular Pressure

Clinical Anti-Inflammatory Efficacy: Medrysone 1.0% vs. Dexamethasone 0.1% in Spring Catarrh

In a comparative study of 52 patients with bilaterally active spring catarrh (vernal keratoconjunctivitis) having lesions of similar severity in both eyes, patients received medrysone 1.0% in the right eye and dexamethasone 0.1% in the left eye at similar frequencies of 4–6 times daily for 4 weeks [1]. After 4 weeks of treatment, in medrysone-treated eyes, none had severe symptoms, 4 had moderate symptoms, 28 had mild symptoms, and 20 were symptom-free [1]. Both treatments demonstrated effective anti-inflammatory activity; the study establishes that medrysone provides clinically meaningful relief in spring catarrh without the pronounced IOP elevation risk associated with dexamethasone [1].

Allergic Conjunctivitis Anti-Inflammatory Efficacy Clinical Trial

Therapeutic Differentiation by Indication: Medrysone vs. Sodium Cromoglycate in Atopic Keratoconjunctivitis

In a double-masked clinical study evaluating 38 patients with atopic keratoconjunctivitis, medrysone 1.0% was compared directly with sodium cromoglycate 2.0% [1]. Medrysone (1.0%) significantly improved the symptoms of itching, watering, photophobia, and hyperemia, whereas sodium cromoglycate (2.0%) was found to be ineffective [1]. Tear prostaglandin E2 and histamine levels did not decrease significantly after sodium cromoglycate therapy, further confirming the lack of efficacy [1].

Atopic Keratoconjunctivitis Clinical Efficacy Mast Cell Stabilizer Comparison

Structural Basis for Reduced Progestational and Androgenic Off-Target Activity

Medrysone is a 6α-methyl-11β-hydroxy derivative of progesterone [1]. Despite its structural similarity to progesterone, neither progestogenic nor androgenic activity has been demonstrated for or attributed to medrysone [1][2]. This contrasts with progesterone itself, which exhibits progestational activity, and with certain other synthetic glucocorticoids that may retain measurable androgenic effects. The 6α-methyl substitution and 11β-hydroxyl group account for its anti-inflammatory activity while eliminating progesterone-like hormonal effects [2].

Structure-Activity Relationship Receptor Selectivity Progesterone Derivative

Medrysone Application Scenarios Supported by Quantitative Comparative Evidence


Treatment of Vernal Keratoconjunctivitis (Spring Catarrh) with Demonstrated IOP Safety Advantage

Medrysone 1.0% ophthalmic suspension is indicated for vernal conjunctivitis [1]. In a comparative study of 52 patients with bilaterally active spring catarrh, medrysone 1.0% achieved symptom resolution comparable to dexamethasone 0.1% after 4 weeks of treatment (20 patients symptom-free, 28 mild symptoms, 4 moderate symptoms, 0 severe) [2]. The compound's significantly lower IOP elevation risk (relative value 1 vs. 4 for fluorometholone and 7.6 for dexamethasone) makes it the preferred corticosteroid for this condition, particularly in pediatric populations and patients requiring extended treatment courses [3].

Management of Atopic Keratoconjunctivitis with Superior Efficacy Over Non-Steroidal Alternatives

In a double-masked clinical study of 38 patients with atopic keratoconjunctivitis, medrysone 1.0% demonstrated significant improvement in itching, watering, photophobia, and hyperemia, whereas sodium cromoglycate 2.0% was ineffective [4]. Medrysone provides effective symptom control in this condition while maintaining a favorable IOP safety profile, supporting its selection over mast cell stabilizers when corticosteroid anti-inflammatory activity is required [4].

Treatment of Allergic Conjunctivitis and Episcleritis in Glaucoma-Susceptible Patients

Medrysone is indicated for the treatment of allergic conjunctivitis and episcleritis [1]. In patients with increased intraocular pressure and those susceptible to a rise in intraocular pressure, there is less effect on pressure with medrysone than with dexamethasone or betamethasone [5]. The quantified IOP elevation differential (medrysone: relative value 1; dexamethasone: 7.6) [3] provides the evidence basis for selecting Medrysone as the corticosteroid of choice in patients with pre-existing glaucoma, ocular hypertension, or known corticosteroid responders.

Corneal Injury Repair Research: M2 Macrophage Polarization Model

Recent research has demonstrated that Medrysone promotes corneal injury repair by inducing M2-like polarization of macrophages and regulating the inflammatory response [6]. This finding provides a theoretical basis for investigating Medrysone in corneal wound healing applications and establishes a distinct mechanistic pathway beyond canonical glucocorticoid anti-inflammatory signaling [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Medrysone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.